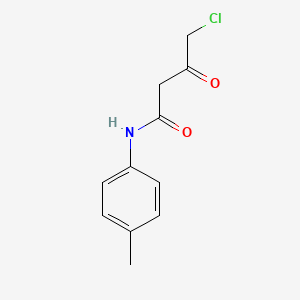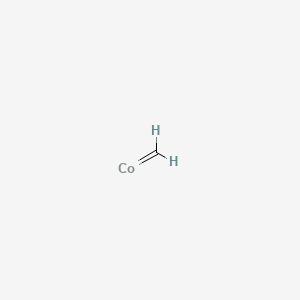
Cobalt, methylidene-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cobalt, methylidene- is a chemical compound with the formula CH₂Co. It is a coordination complex where a cobalt atom is bonded to a methylidene group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cobalt, methylidene- can be synthesized through various methods. One common approach involves the reaction of cobalt salts with methylidene ligands under controlled conditions. For instance, cobalt chloride can react with a methylidene donor in the presence of a base to form the desired complex. The reaction is typically carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of cobalt, methylidene- often involves large-scale reactions using cobalt salts and methylidene ligands. The process may include steps such as purification and crystallization to obtain the compound in high purity. The use of automated reactors and controlled environments ensures consistent quality and yield .
Analyse Chemischer Reaktionen
Types of Reactions
Cobalt, methylidene- undergoes various chemical reactions, including:
Oxidation: Reacts with oxygen to form cobalt oxides.
Reduction: Can be reduced to form cobalt metal.
Substitution: Undergoes ligand exchange reactions with other donor molecules.
Common Reagents and Conditions
Common reagents used in reactions with cobalt, methylidene- include oxygen, hydrogen, and various ligands such as phosphines and amines. Reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving cobalt, methylidene- include cobalt oxides, cobalt metal, and various cobalt-ligand complexes.
Wissenschaftliche Forschungsanwendungen
Cobalt, methylidene- has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including hydroboration and hydrogenation.
Biology: Investigated for its potential role in biological systems, particularly in enzyme catalysis.
Industry: Utilized in the production of advanced materials, including magnetic and electronic materials.
Wirkmechanismus
The mechanism of action of cobalt, methylidene- involves its ability to coordinate with various ligands and participate in redox reactions. The cobalt center can undergo changes in oxidation state, facilitating various catalytic processes. Molecular targets include organic substrates and other metal centers, with pathways involving electron transfer and bond formation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cobalt, ethylidene-: Similar structure but with an ethylidene group instead of a methylidene group.
Nickel, methylidene-: Similar coordination complex with nickel instead of cobalt.
Copper, methylidene-: Similar coordination complex with copper instead of cobalt
Uniqueness
Cobalt, methylidene- is unique due to its specific coordination environment and the ability of cobalt to participate in a wide range of redox reactions. This makes it particularly useful in catalytic applications where other similar compounds may not be as effective .
Eigenschaften
CAS-Nummer |
76792-07-9 |
|---|---|
Molekularformel |
CH2Co |
Molekulargewicht |
72.960 g/mol |
IUPAC-Name |
methylidenecobalt |
InChI |
InChI=1S/CH2.Co/h1H2; |
InChI-Schlüssel |
BMWBSEDTCDPYCU-UHFFFAOYSA-N |
Kanonische SMILES |
C=[Co] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




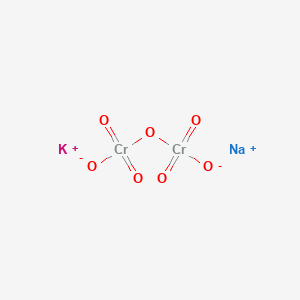

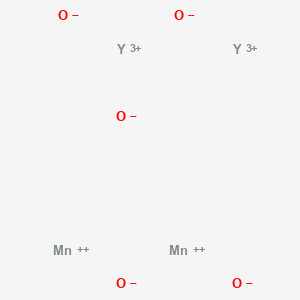

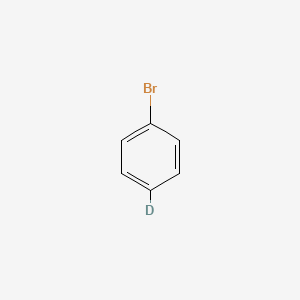
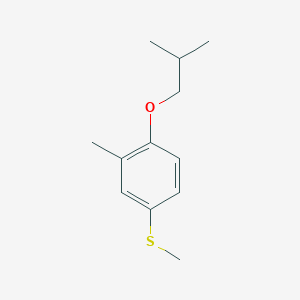
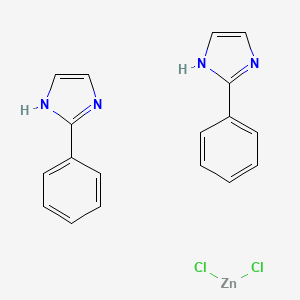
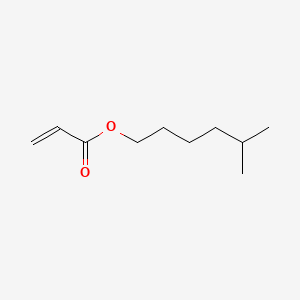

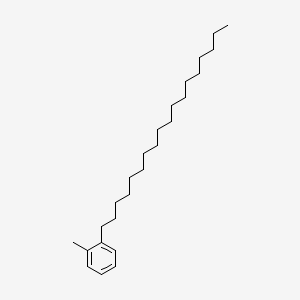
![[3-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]-piperidin-1-ylmethanone](/img/structure/B12644219.png)
